molecular formula C12H12ClNO B2449538 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone CAS No. 571153-20-3

2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone

Cat. No.: B2449538
CAS No.: 571153-20-3
M. Wt: 221.68
InChI Key: NZRAUEOTKUVXJS-UHFFFAOYSA-N
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Description

2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chloro group attached to an ethanone moiety, which is further connected to an indole ring substituted with an ethyl group. The molecular formula of this compound is C12H12ClNO.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone typically involves the reaction of 7-ethylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

[ \text{7-ethylindole} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(7-methyl-1H-indol-3-yl)-ethanone
  • 2-Chloro-1-(7-isopropyl-1H-indol-3-yl)-ethanone
  • 2-Chloro-1-(7-phenyl-1H-indol-3-yl)-ethanone

Uniqueness

2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone is unique due to the presence of the ethyl group on the indole ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-2-8-4-3-5-9-10(11(15)6-13)7-14-12(8)9/h3-5,7,14H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRAUEOTKUVXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571153-20-3
Record name 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one
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